REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].[C:10](=[NH:21])([O-:20])[C:11]1[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:13](=N)[O-:14].[K+].[K+].O.C(Cl)Cl>CN(C=O)C>[OH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][N:21]1[C:10](=[O:20])[C:11]2[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13]1=[O:14] |f:1.2.3|
|
Name
|
|
Quantity
|
585 mg
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
potassium phthalimidate
|
Quantity
|
833 mg
|
Type
|
reactant
|
Smiles
|
C(C=1C(C([O-])=N)=CC=CC1)([O-])=N.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
EXTRACTION
|
Details
|
The water layer was once again extracted with 50 mL of DCM
|
Type
|
WASH
|
Details
|
successively washed with 100 mL of water and 100 mL of saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 5 g of anh. MgSO4 for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated via a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow transparent oily liquid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OCCCCCCCN1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |